(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate
Overview
Description
(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group attached to a biphenyl moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Amination: The biphenyl derivative is then subjected to reductive amination with an appropriate amine to form the desired amine intermediate.
Esterification: Finally, the esterification of the amine intermediate with (S)-3-methylbutanoic acid yields the target compound.
Industrial Production Methods
Industrial production of (S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate often involves optimizing the reaction conditions to achieve high yields and purity. This includes using high-pressure reactors for the Suzuki coupling reaction and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate involves its interaction with specific molecular targets. The cyano group and biphenyl moiety play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate: The enantiomer of the target compound, with similar but distinct biological activities.
Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate: Lacks the stereochemistry, leading to different properties.
2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid: The acid form of the compound, with different solubility and reactivity.
Uniqueness
(S)-Methyl 2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHINOUCNQKQEV-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587775 | |
Record name | Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137863-89-9 | |
Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137863-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((2'-Cyano(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13EG6HX8ND | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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